2-Methylbutyl octanoate

Description

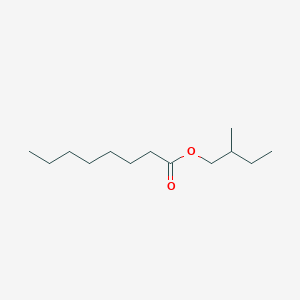

Structure

2D Structure

3D Structure

Properties

CAS No. |

67121-39-5 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

2-methylbutyl octanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3 |

InChI Key |

XZLBJDGPIWDVIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C)CC |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)CC |

Origin of Product |

United States |

Synthetic Methodologies and Bioproduction Pathways of 2 Methylbutyl Octanoate

Established Chemical Synthesis Routes

The chemical synthesis of 2-methylbutyl octanoate (B1194180) is primarily achieved through well-established esterification reactions. These methods offer reliable and scalable production, though they often require significant optimization to maximize efficiency and purity.

Direct Esterification Reactions and Catalysis

The most conventional method for synthesizing 2-methylbutyl octanoate is the direct esterification, specifically the Fischer-Speier esterification, of 2-methylbutanol with octanoic acid. ontosight.ai This reaction involves heating the two precursors in the presence of a strong acid catalyst. The equilibrium nature of the reaction necessitates the removal of water as it is formed to drive the reaction towards the product side and achieve high yields.

Commonly employed catalysts for this process include:

Sulfuric acid (H₂SO₄)

Toluenesulfonic acid (p-TsOH)

Heterogeneous acid catalysts (e.g., ion-exchange resins)

The use of homogeneous catalysts like sulfuric acid is effective but can lead to challenges in product purification and catalyst removal, as well as potential side reactions at elevated temperatures.

Novel Chemical Derivatization Strategies

Derivatization is also a critical strategy in the analytical chemistry of related compounds, where reagents are used to attach chromophores or fluorophores to enable detection via methods like HPLC-UV or HPLC-FLD. nih.govmdpi.com

Optimization of Chemical Synthesis Parameters

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. For similar esterification reactions, studies have shown that a slight excess of one reactant, typically the alcohol, can shift the equilibrium to favor ester formation. researchgate.net The ideal conditions are a balance between achieving a high reaction rate at elevated temperatures and preventing undesirable side reactions or degradation of the product.

Table 1: Key Parameters for Optimization of Direct Chemical Esterification

| Parameter | Typical Range/Condition | Purpose | Reference |

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Shift equilibrium to favor product formation | researchgate.net |

| Catalyst Concentration | 1-5% (w/w of reactants) | Accelerate reaction to reach equilibrium faster | evitachem.com |

| Temperature | 80-140 °C | Increase reaction rate | evitachem.com |

| Reaction Time | 2-24 hours | Allow reaction to approach completion | researchgate.net |

| Water Removal | Dean-Stark apparatus / vacuum | Drive equilibrium towards ester formation | General Principle |

Biocatalytic and Chemoenzymatic Production of this compound

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to produce esters under mild conditions with high specificity.

Enzyme-Mediated Esterification (e.g., Lipase (B570770) Applications)

Enzymes, particularly lipases, are widely used as catalysts for the synthesis of esters like this compound. ontosight.ai Lipases (EC 3.1.1.3) can efficiently catalyze the esterification of 2-methylbutanol and octanoic acid in non-aqueous environments. nih.gov The use of immobilized enzymes, such as Candida antarctica lipase B (often sold as Novozym 435), is particularly advantageous as it simplifies catalyst recovery and reuse, enhances enzyme stability, and allows for continuous process design. researchgate.netnih.gov

Enzymatic synthesis offers several benefits:

High Selectivity: Lipases can be highly specific, which is crucial when using chiral precursors like (S)-2-methylbutanol to produce enantiomerically pure esters. ontosight.ai

Mild Conditions: Reactions are typically run at or near room temperature, reducing energy costs and minimizing the formation of byproducts.

Environmental Benefits: Avoids the use of harsh acid catalysts and solvents.

Research on the enzymatic resolution of related compounds has demonstrated the effectiveness of various lipases, highlighting their potential for selective esterification. researchgate.net

Table 2: Comparison of Lipases in Enantioselective Esterification of a Related Acid

| Lipase Source | Enantioselectivity (E-value) | Conversion (%) | Reaction Time (h) | Reference |

| Candida antarctica B | 35 | ~40 | 2 | researchgate.net |

| Thermomyces lanuginosus | 26 | ~18 | 2 | researchgate.net |

| Candida rugosa | 10 | ~34 | 2 | researchgate.net |

| Rhizopus oryzae | 4 | ~35 | 2 | researchgate.net |

Whole-Cell Biotransformation and Microbial Fermentation Systems (e.g., Engineered Escherichia coli, Saccharomyces cerevisiae)

The production of this compound can be achieved through the metabolic activity of microorganisms, either naturally or through genetic engineering.

Saccharomyces cerevisiae (brewer's yeast) is known to naturally produce this compound as a volatile flavor compound during fermentation. nih.govymdb.ca The biosynthesis pathway involves the condensation of 2-methylbutanol, derived from the catabolism of the amino acid isoleucine, with octanoyl-CoA, an intermediate in fatty acid metabolism. escholarship.orgnih.gov The final step is catalyzed by alcohol acyltransferase (AAT) enzymes. researchgate.net Metabolic engineering efforts in S. cerevisiae aim to increase the precursor supply (both the alcohol and the acyl-CoA) and overexpress key enzymes like AATs to enhance the production of specific esters. escholarship.orgresearchgate.net

Escherichia coli has emerged as a powerful platform for the microbial production of esters. nih.gov While not a natural producer of this compound, E. coli can be engineered to synthesize it. Research has successfully demonstrated the production of the related compound butyl octanoate by engineering E. coli to:

Increase Octanoyl-CoA Availability: Modify the fatty acid synthesis (FAS) pathway by introducing a thioesterase with a preference for C8 acyl-ACPs, leading to an accumulation of octanoic acid, which is then activated to octanoyl-CoA. nih.govnih.gov

Express an Alcohol Acyltransferase (AAT): Introduce a gene for an AAT enzyme, such as one from the kiwi fruit (Actinidia chinensis), to catalyze the condensation of octanoyl-CoA with an alcohol. nih.govnih.gov

Ensure Alcohol Supply: Provide the necessary alcohol, 2-methylbutanol, in the fermentation medium or engineer the cells to produce it endogenously from glucose via the isoleucine biosynthesis pathway. core.ac.uk

These strategies have resulted in the production of single medium-chain esters in E. coli, showcasing the feasibility of developing microbial platforms for targeted flavor compound synthesis. nih.gov

Table 3: Genetic Engineering Strategies for Ester Production in Microbes

| Organism | Key Strategy | Target Genes/Pathways | Outcome | Reference |

| E. coli | Overproduce octanoyl-CoA and express AAT | Fatty Acid Synthesis (FAS), thioesterase, alcohol acyltransferase (AAT) | Production of butyl octanoate at 3.3 mg/L | nih.govnih.gov |

| E. coli | Produce 2-methyl-1-butanol (B89646) | Isoleucine biosynthesis pathway (ilvA, ilvC, ilvD), 2-ketoacid decarboxylase (kdc), alcohol dehydrogenase (adh) | Production of 2-methyl-1-butanol at 1.25 g/L | core.ac.uk |

| S. cerevisiae | Increase precursor supply for esters | Amino acid catabolism, Fatty Acid Synthesis (FAS), Alcohol Acetyltransferase (ATF1, ATF2) | Increased production of various acetate (B1210297) and ethyl esters | escholarship.orgresearchgate.net |

Process Optimization for Bioproduction Efficiency

The bioproduction of this compound, primarily through enzymatic catalysis, involves the esterification of octanoic acid with 2-methyl-1-butanol. The efficiency and yield of this bioconversion are highly dependent on several critical process parameters. Optimizing these parameters is essential for maximizing productivity and making the process economically viable. Key variables that are often optimized include enzyme concentration, substrate molar ratio, temperature, and reaction time.

Lipases are the most common biocatalysts used for this synthesis due to their high selectivity and ability to function under mild conditions. However, the production of this compound is often accompanied by the formation of its isomer, 3-methylbutyl octanoate, as commercial sources of the precursor alcohol are frequently a mix. Research has often focused on optimizing the total yield of these "amyl octanoate" esters. nus.edu.sg

Response Surface Methodology (RSM) is a powerful statistical tool used to model and optimize the collective effect of multiple variables on the reaction yield. mdpi.comnih.gov For the lipase-catalyzed synthesis of amyl octanoates, studies have identified temperature, enzyme amount, and the molar ratio of alcohol to oil (as a source of octanoic acid) as the most significant factors influencing the yield. nus.edu.sg

A typical optimization study might involve a multi-level experimental design to explore the interactions between these variables. For instance, a Box-Behnken design (BBD) or a Central Composite Design (CCD) can be employed to determine the optimal setpoints for the reaction. nih.govresearchgate.net

Table 1: Exemplary Variables and Ranges for Optimization of Amyl Octanoate Synthesis using RSM (Note: This table is based on typical optimization studies for similar esters, as specific detailed public data for only this compound is limited. The data for amyl octanoate includes both 2-methylbutyl and 3-methylbutyl isomers. nus.edu.sg)

| Parameter | Lower Level | Center Level | Upper Level |

| Temperature (°C) | 40 | 50 | 60 |

| Enzyme Concentration (% w/w) | 5 | 10 | 15 |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 2:1 | 3:1 |

| Reaction Time (hours) | 12 | 24 | 36 |

The results of such optimization studies typically yield a mathematical model that predicts the ester yield as a function of the variables. Under optimized conditions, a significant increase in ester production can be achieved. For example, in the transesterification of coconut oil, optimization via RSM led to a predicted yield of 7.3% (by oil weight) for the combined octanoic acid esters. nus.edu.sg The dynamic changes observed during such reactions suggest that the lipase-catalyzed synthesis in a solvent-free system proceeds through a two-step mechanism of hydrolysis followed by esterification. nus.edu.sg

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Biocatalytic routes, particularly those using immobilized enzymes, are at the forefront of this green transformation. evitachem.com

Key green chemistry principles applied to this synthesis include:

Use of Biocatalysts: Employing lipases as catalysts avoids the need for harsh, corrosive, and often toxic mineral acid catalysts used in traditional chemical esterification. Enzymatic reactions proceed under mild temperature and pressure conditions, reducing energy consumption. mdpi.com

Solvent-Free Reaction Systems: A significant advancement in green synthesis is the development of solvent-free systems. dntb.gov.ua In this approach, the reaction is carried out using the liquid substrates (octanoic acid and 2-methyl-1-butanol) as the reaction medium. This eliminates the use of potentially hazardous organic solvents, which simplifies product purification, reduces waste, and lowers processing costs. researchgate.net The esterification of chlorogenic acid, for example, was found to be more effective in a solvent-free system compared to reactions in organic solvents. researchgate.net

High Atom Economy: Biocatalytic esterification is a highly efficient reaction that typically produces water as the only byproduct, leading to a high atom economy where most of the atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: The precursors for this compound can be derived from renewable sources. Octanoic acid is a fatty acid that can be obtained from vegetable oils like coconut oil, and 2-methyl-1-butanol (an active amyl alcohol) is a component of fusel oil, a byproduct of fermentation. nus.edu.sgnih.gov

Table 2: Comparison of Synthesis Methods for Esters (This table illustrates the general advantages of the green chemistry approach for ester synthesis.)

| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (often immobilized) |

| Reaction Temperature | High (>100°C) | Mild (e.g., 30-70°C) |

| Solvent | Often requires organic solvents (e.g., toluene) | Often solvent-free or uses green solvents |

| Byproducts | Acidic waste, side-reaction products | Primarily water |

| Catalyst Reusability | Difficult, requires neutralization | High, especially when immobilized |

| Product Purity | Requires extensive purification | High selectivity leads to higher purity |

The implementation of these green principles not only makes the production of this compound more sustainable but also aligns with the increasing consumer demand for "natural" ingredients, as products synthesized via biocatalysis can often be labeled as such. researchgate.net

Occurrence, Biosynthesis, and Metabolomic Profiling of 2 Methylbutyl Octanoate in Biological Systems

Natural Occurrence and Distribution in Non-Human Organisms

2-Methylbutyl octanoate (B1194180) is a fatty acid ester that contributes to the complex aroma profiles of various biological systems. As a volatile organic compound (VOC), it is found in plants, is a product of microbial fermentation, and plays a role in chemical communication among insects.

The presence of 2-methylbutyl octanoate and related esters is well-documented in the volatilome of several fruit species and hops, where they contribute to the characteristic fruity and floral aromas.

Apple (Malus domestica) : this compound has been explicitly identified as a volatile compound in the peels of apples. A comprehensive study of 40 different apple cultivars detected its presence, highlighting its role in the fruit's diverse aroma profiles. flvc.org The biosynthesis of esters in apples is a key process during ripening, converting aldehydes, which are more common in pre-climacteric apples, into the esters that can constitute over 80% of aromatic compounds in some ripe cultivars. flvc.org

Banana (Musa spp.) : While direct identification of this compound is less common, studies have confirmed the presence of its constituent precursors in banana fruit. For instance, in the 'Fenjiao' banana cultivar, both "propanoic acid, 2-methylbutyl ester" and "octanoic acid" were detected during the later stages of ripening. nih.govresearchgate.net This indicates that the necessary components for its formation, 2-methyl-1-butanol (B89646) and octanoyl-CoA, are available within the fruit's metabolic system. Other studies have identified a wide array of esters, including 2-methylbutyl acetate (B1210297) and various butanoates, further establishing the activity of pathways that produce branched-chain alcohol esters. tandfonline.comresearchgate.netcabidigitallibrary.org

Copoazu (Theobroma grandiflorum) : Research on the volatile compounds of the Amazonian fruit copoazu has identified related esters as significant components of its aroma. Compounds such as 2-methylbutyl butanoate have been suggested as potential biomarkers associated with the ripening process. acs.orghopsteiner.us The presence of this ester demonstrates the plant's capacity to synthesize the 2-methylbutyl alcohol moiety, a key precursor for this compound.

Hops (Humulus lupulus) : In the context of beer brewing, hops contribute a vast array of aroma compounds. While this compound itself is not commonly reported, chemically similar esters are significant. Studies have identified 2-methylbutyl isobutyrate (also known as 2-methylbutyl 2-methylpropanoate) in beers dry-hopped with varieties like Eureka! and Sultana. hopsteiner.usnih.gov These esters, described as having green apple and apricot aromas, are formed when yeast converts branched-chain fatty acids that increase as hops age. quaff.org This highlights the presence of the 2-methylbutanol precursor pathway in hops and its interaction with fermentation processes.

Table 1: Occurrence of this compound and Related Esters in Plant Systems

| Organism | Compound Identified | Notes |

|---|---|---|

| Apple (Malus domestica) | This compound | Found in a study of 40 different apple cultivars. flvc.org |

| Banana (Musa spp.) | Propanoic acid, 2-methylbutyl ester; Octanoic acid | Precursors are present; related esters like 2-methylbutyl acetate are also found. nih.govresearchgate.nettandfonline.com |

| Copoazu (Theobroma grandiflorum) | 2-Methylbutyl butanoate | A related ester identified as a potential ripening biomarker. acs.orghopsteiner.us |

| Hops (Humulus lupulus) | 2-Methylbutyl isobutyrate; 2-Methylbutyl 2-methylpropanoate | Related esters found in dry-hopped beers, indicating precursor availability. hopsteiner.usnih.govagraria.com.br |

Microorganisms, particularly yeasts, are significant producers of a wide array of esters during fermentation, contributing critical flavor and aroma notes to fermented foods and beverages.

Yeasts : this compound is recognized as a metabolite produced by the yeast Saccharomyces cerevisiae. researchgate.net This yeast synthesizes two main groups of esters during fermentation: acetate esters of higher alcohols and ethyl esters of medium-chain fatty acids (MCFAs). thirdleapbrew.com The formation of this compound occurs when a higher alcohol (2-methyl-1-butanol) reacts with an activated fatty acid (octanoyl-CoA). The production of the precursors, octanoic and decanoic acids, by S. cerevisiae during ethanolic fermentation is a known metabolic process. google.com

Bacteria : While the natural production of this compound by bacteria is not extensively documented, research into metabolic engineering has demonstrated their potential for producing specific esters. Studies have successfully engineered Escherichia coli for the production of butyl octanoate from endogenous octanoyl-CoA by expressing an alcohol acyltransferase (AAT) enzyme. nih.govresearchgate.net Furthermore, methods have been developed for the fermentative production of 2-methyl-butyric acid, a direct precursor to 2-methyl-1-butanol, by bacteria from the order Enterobacterales. google.com These studies underscore the feasibility of developing bacterial platforms for the synthesis of specific medium-chain esters like this compound.

In the realm of chemical ecology, esters often function as semiochemicals—chemicals used for communication. vt.edu These can be classified as pheromones, which mediate intraspecific interactions, or allelochemicals, which mediate interspecific interactions. hopdoctor.co.uk this compound has been identified as a behavior-modifying chemical for certain insect species.

Specifically, this compound is a component of a synthetic pear extract blend developed as a bisexual attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear orchards. researchgate.net This indicates that the compound functions as a kairomone, a type of allelochemical where a chemical emitted by one species (the pear fruit) benefits a receiving species (the codling moth) by helping it locate a food source or oviposition site.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is a convergent process, relying on the products of two distinct metabolic pathways: fatty acid metabolism and amino acid degradation. The final step is an enzymatic condensation reaction.

The formation of this compound requires two key precursors: 2-methyl-1-butanol and octanoyl-CoA.

Octanoyl-CoA : This acyl-CoA is an intermediate in fatty acid metabolism. It can be generated either through the de novo synthesis of fatty acids from acetyl-CoA or via the β-oxidation (breakdown) of longer-chain fatty acids. nih.gov In fatty acid synthesis, acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase complex to build the acyl chain. researchgate.net

2-Methyl-1-butanol : This branched-chain higher alcohol is derived from the catabolism of the essential amino acid L-isoleucine through the Ehrlich pathway. thirdleapbrew.com This pathway, prominent in yeast, involves three main steps:

Transamination : The amino group of isoleucine is removed by a transaminase, converting it to the corresponding α-keto acid, α-keto-β-methylvalerate.

Decarboxylation : A decarboxylase removes the carboxyl group, yielding 2-methylbutanal.

Reduction : An alcohol dehydrogenase (ADH) reduces the aldehyde to form 2-methyl-1-butanol.

The final and decisive step in the biosynthesis of this compound is catalyzed by an ester-forming enzyme, primarily an alcohol acyltransferase (AAT).

Alcohol Acyltransferase (AAT) : AATs are the key enzymes responsible for the synthesis of volatile esters in fruits, flowers, and yeast. nih.govnih.gov These enzymes catalyze the condensation of an alcohol (like 2-methyl-1-butanol) with an acyl-CoA (like octanoyl-CoA) to form the corresponding ester. nih.gov Plant AATs belong to the large BAHD superfamily of acyltransferases. nih.gov A hallmark of these enzymes is their often broad substrate specificity, allowing them to react with a wide range of alcohols and acyl-CoAs, which leads to the production of a diverse array of esters in a single organism. nih.govcir-safety.org The expression of AAT genes is often developmentally regulated, increasing significantly during fruit ripening, which correlates with the sharp rise in ester production observed at this stage.

Table 2: Key Enzymes and Precursors in this compound Biosynthesis

| Product/Intermediate | Precursor(s) | Key Enzyme(s) | Metabolic Pathway |

|---|---|---|---|

| This compound | 2-Methyl-1-butanol + Octanoyl-CoA | Alcohol Acyltransferase (AAT) | Ester Biosynthesis |

| 2-Methyl-1-butanol | L-Isoleucine | Transaminase, Decarboxylase, Alcohol Dehydrogenase (ADH) | Amino Acid Catabolism (Ehrlich Pathway) |

| Octanoyl-CoA | Acetyl-CoA / Longer-chain fatty acids | Fatty Acid Synthase / β-oxidation enzymes | Fatty Acid Metabolism |

| Alcohol Precursors (General) | Fatty Acids | Lipoxygenase (LOX), Alcohol Dehydrogenase (ADH) | Fatty Acid Degradation (LOX Pathway) |

Factors Influencing Biosynthesis and Accumulation in Biological Matrices (e.g., Maturation Stages, Environmental Conditions)

Maturation Stages:

The ripening of fruits is a key developmental stage where the production of volatile esters, including this compound, is often upregulated. As fruits mature, a complex series of biochemical changes occurs, transforming precursors like amino acids and fatty acids into a diverse array of aroma compounds. Research indicates that the concentration of esters tends to increase as ripening progresses researchgate.net. This process is closely linked to the availability of precursors—alcohols and acyl-CoAs—and the activity of enzymes such as alcohol acyltransferase (AAT), which catalyzes the final step in ester formation scispace.comoup.com.

In many fruits, the onset of ripening, often marked by a climacteric rise in ethylene production and respiration, triggers the expression of genes encoding for AAT and other enzymes in the biosynthetic pathway scispace.comresearchgate.net. For instance, studies on bananas have shown that natural ester biosynthesis begins 40 to 50 hours after the peak in ethylene production, with AAT expression reaching its maximum at the onset of this ester formation scispace.com. The specific profile of esters, including branched-chain esters like this compound, can change significantly between mature-green, ripe, and over-ripe stages redalyc.orgnih.govresearchgate.net. The accumulation of polyphenolic compounds is also affected by fruit maturation stages, which are dependent on environmental conditions and the genetic makeup of the species nih.gov.

Table 1: Illustrative Changes in Volatile Ester Classes During Fruit Ripening This table provides a generalized representation based on typical findings in fruit volatilomic studies.

| Ripening Stage | Precursor Availability (Alcohols, Acyl-CoAs) | Key Enzyme Activity (e.g., AAT) | Relative Ester Concentration | Predominant Ester Type |

| Unripe/Green | Low | Low | Very Low | Aldehydes and Alcohols |

| Ripe | High | High | High | Acetates and Butanoates |

| Over-ripe | Variable | Decreasing | Moderate to High | Ethyl and Branched Esters |

Environmental Conditions:

Environmental factors act as significant modulators of plant secondary metabolism, thereby affecting the synthesis and accumulation of this compound d-nb.infonih.gov. These abiotic stressors can trigger physiological and biochemical responses that alter the allocation of resources towards the production of volatile organic compounds (VOCs).

Temperature: Temperature stress, both high and low, can induce cellular responses that lead to changes in plant metabolism nih.gov. Optimal temperature ranges are crucial for the enzymatic activities involved in ester biosynthesis. Deviations from this range can lead to reduced production. For example, high temperatures can cause protein denaturation and disrupt membrane integrity, potentially impairing enzyme function nih.gov. Conversely, some studies show that moderate temperature increases can enhance the volatility and emission of certain esters.

Light: Light intensity and duration are critical for photosynthesis, which provides the carbon skeletons necessary for the synthesis of primary and secondary metabolites, including the precursors of this compound. Increased light exposure can lead to a significant increase in the capacity to produce green leaf volatiles (GLVs), which share precursor pathways with some esters sciforum.net.

Carbon Dioxide (CO2): Elevated CO2 levels can influence plant growth and the production of secondary metabolites nih.gov. The "carbon fertilization" effect may lead to increased biomass but can also dilute the concentration of specialized metabolites, or conversely, provide more substrate for their synthesis.

The influence of these environmental variables on the production of secondary metabolites is complex and often species-specific, with potential increases or decreases in accumulation d-nb.infonih.gov.

Advanced Metabolomic and Volatilomic Approaches for Identification and Quantification

The identification and quantification of this compound in complex biological matrices rely on sophisticated analytical techniques that fall under the umbrellas of metabolomics and volatilomics. These approaches are essential for accurately profiling the volatile composition of a sample.

Metabolomic and Volatilomic Profiling:

Metabolomics aims to provide a comprehensive analysis of all low molecular weight molecules (metabolites) in a biological system gcms.cz. Volatilomics is a sub-discipline focusing specifically on the volatile organic compounds (VOCs). Given that this compound is a volatile ester, its analysis is a primary example of a volatilomic study. These studies often involve a cycle of screening for metabolites and then targeted analysis to selectively identify and quantify specific compounds from complex samples gcms.cz.

Headspace Solid-Phase Microextraction (HS-SPME):

A crucial first step in analyzing volatiles is their extraction and concentration from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique ideal for this purpose mdpi.comuc.edu. In HS-SPME, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace (the gas phase above the sample) redalyc.orgtandfonline.com. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The choice of fiber coating (e.g., polydimethylsiloxane-divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS)) is critical for efficient extraction and depends on the polarity and molecular weight of the target analytes redalyc.orgnih.gov. After an equilibrium or pre-equilibrium period, the fiber is retracted and introduced into the injector of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the cornerstone analytical platform for the separation and identification of volatile compounds.

Gas Chromatography (GC): Following desorption from the SPME fiber, the mixture of volatiles is separated based on their boiling points and affinity for the stationary phase within a long capillary column. A programmed temperature ramp is typically used to elute compounds in order of increasing boiling point unicam.it. The time it takes for a compound to travel through the column is its retention time, a characteristic used for preliminary identification.

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact, EI), which fragments the molecules into a predictable pattern of charged ions mdpi.com. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for the compound. By comparing this fragmentation pattern to spectral libraries (e.g., NIST), a confident identification of this compound can be made uc.edu.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used. This technique allows for the selection of a specific parent ion and its subsequent fragmentation, which is particularly useful for quantifying low-abundance metabolites in highly complex mixtures gcms.cz. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for separating co-eluting compounds in extremely complex biological samples gcms.czcore.ac.uk.

Table 2: Typical Parameters for HS-SPME-GC-MS Analysis of Volatile Esters

| Parameter | Description | Typical Setting |

| SPME Fiber | Stationary phase for analyte adsorption. | DVB/CAR/PDMS |

| Incubation Temp. | Temperature to promote volatilization from sample. | 40-60 °C |

| Incubation Time | Time for analytes to equilibrate in the headspace. | 10-30 min |

| Extraction Time | Duration the fiber is exposed to the headspace. | 10-30 min |

| GC Injector | Port for thermal desorption of analytes from fiber. | 250 °C (Splitless mode) |

| GC Column | Capillary column for separation. | DB-WAX, HP-5MS (e.g., 30-60 m length) |

| Oven Program | Temperature gradient to elute compounds. | e.g., Start at 40°C, ramp to 250°C |

| Ionization Mode | Method for creating ions in the MS source. | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Device for separating ions by m/z. | Quadrupole, Time-of-Flight (TOF) |

| Identification | Method for confirming compound identity. | Comparison with NIST library spectra and retention indices. |

This combination of advanced extraction and analytical technologies enables the precise and accurate profiling of this compound and other key volatile compounds, providing critical insights into their roles in biological systems.

Advanced Analytical and Characterization Techniques for 2 Methylbutyl Octanoate

Chromatographic Separation Methods

Chromatography is fundamental to isolating 2-Methylbutyl octanoate (B1194180) from complex matrices, such as essential oils, fermented beverages, and fruit volatiles. The choice of chromatographic technique is dictated by the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS, HS-SPME-GC-MS, GC-MS-O, HRGC/HRGC-MS, GC-FID-MS)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 2-Methylbutyl octanoate due to its high resolution and sensitivity. The compound's retention behavior is typically characterized by its Kovats Retention Index (RI), which is a normalized measure of its elution time relative to a series of n-alkane standards. This index is crucial for tentative identification across different GC systems and conditions. nist.govnih.gov

Hyphenated GC techniques provide both separation and detection, offering comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common configuration, coupling the separation power of GC with the identification capabilities of MS. It is routinely used for both qualitative and quantitative analysis of this compound. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) is a solvent-free sample preparation technique ideal for extracting volatile esters from solid or liquid samples. It is particularly useful for analyzing the aroma profile of foods and beverages where this compound might be a key component. researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID) offers robust quantification over a wide linear range. While it does not provide structural information, its reliability makes it suitable for routine quantitative analysis when the identity of this compound has already been confirmed. ttb.gov

The selection of the GC column's stationary phase is critical. Non-polar columns (e.g., HP-5) and polar columns (e.g., DB-Wax, Carbowax) are used, with retention indices varying accordingly. nist.gov These differences in retention aid in confirming the compound's identity.

Table 1: Kovats Retention Indices for this compound on Different GC Columns

This table is interactive. You can sort and filter the data.

| Column Type | Stationary Phase | Retention Index (I) | Reference |

| Capillary | HP-5 (Non-polar) | 1444 | nist.gov |

| Capillary | HP-5 (Non-polar) | 1449 | nist.gov |

| Capillary | HP-5MS (Non-polar) | 1449 | nist.gov |

| Capillary | Standard non-polar | 1430 | nih.gov |

| Capillary | Carbowax (Polar) | 1656 | nist.gov |

| Capillary | DB-Wax (Polar) | 1677 | nist.gov |

| Capillary | Standard polar | 1657 | nih.gov |

Liquid Chromatography (LC) Applications (e.g., HPLC)

While GC is the dominant technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) serves as a complementary method, particularly for samples that are not suitable for GC analysis or for preparative-scale isolation. For esters like this compound, reverse-phase (RP) HPLC is the most common mode. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector if the analyte possesses a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For structural confirmation, HPLC can be hyphenated with mass spectrometry (LC-MS).

Multidimensional Chromatography and Advanced Separation Science

For exceptionally complex samples, such as natural extracts or wines, one-dimensional chromatography may not provide sufficient resolution to separate all constituents. embrapa.br In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. mdpi.comnih.gov In a GC×GC system, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This approach provides a highly detailed "fingerprint" of the sample's volatile components. The applicability of GCxGC has been demonstrated for isomers of this compound, such as 3-methylbutyl octanoate, indicating its suitability for resolving this compound from structurally similar esters in intricate matrices. scispace.com

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of this compound.

Mass Spectrometry (MS) Fragmentation Analysis and Database Matching (e.g., NIST, Wiley)

In GC-MS analysis, this compound undergoes electron ionization (EI), leading to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion for this compound (C₁₃H₂₆O₂) would appear at a mass-to-charge ratio (m/z) of 214. nist.gov

The fragmentation pattern is predictable based on the rules of mass spectrometry for esters. Key fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

For this compound, prominent peaks are observed at m/z 70 (from the 2-methylbutyl group) and m/z 127. nih.gov The peak at m/z 70 is often the base peak. nih.gov The identification is confirmed by matching the acquired spectrum against extensive, curated spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry. wiley.comagsanalitica.comwiley.com These databases contain hundreds of thousands of reference spectra, allowing for high-confidence identification of unknown compounds. sisweb.com

Table 2: Major Mass Spectral Fragments for this compound

This table is interactive. You can sort and filter the data.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Ion/Structure |

| 70 | High (Often Base Peak) | [C₅H₁₀]⁺˙ (from the 2-methylbutyl group) |

| 127 | High | [C₇H₁₅CO]⁺ (Octanoyl cation) |

| 57 | Medium | [C₄H₉]⁺ (Butyl cation fragment) |

| 43 | Medium | [C₃H₇]⁺ (Propyl cation fragment) |

| 41 | Medium | [C₃H₅]⁺ (Allyl cation fragment) |

Note: Relative intensities are generalized from typical EI-MS data. The base peak is the most intense peak in the spectrum. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. aocs.org While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the carbon-hydrogen framework. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be used to characterize this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal, its integration (proportional to the number of protons), and its splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) would allow for the complete assignment of the proton skeleton. For example, the protons on the carbon bearing the ester oxygen (-O-CH₂-) would appear as a doublet of doublets or a multiplet in the δ 4.0-4.2 ppm region.

¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon (C=O) would be highly deshielded, appearing around δ 170-175 ppm. The carbon attached to the ester oxygen (-O-CH₂-) would appear around δ 60-70 ppm, while the aliphatic carbons of the octanoate and 2-methylbutyl chains would resonate in the upfield region (δ 10-40 ppm).

Although specific spectral data for this compound is not publicly detailed, its structure can be unequivocally confirmed by comparing predicted chemical shifts and coupling constants with experimentally obtained 1D and 2D NMR data. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint that allows for the identification of its key structural features.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is dominated by absorptions corresponding to its ester functional group and its alkyl chains. The ester group in a saturated, non-conjugated ester like this compound gives rise to a characteristic set of intense bands. spectroscopyonline.com

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp absorption band. ponder.ing For aliphatic esters such as this compound, this band is typically observed in the range of 1750–1735 cm⁻¹. ponder.ing

In addition to the carbonyl stretch, two distinct C-O stretching vibrations are also characteristic of the ester group. spectroscopyonline.com These occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are crucial for confirming the ester functionality. One band, corresponding to the C-O-C asymmetric stretch, is found between 1300 and 1000 cm⁻¹. The other, related to the O-C-C stretch, also falls within this region. spectroscopyonline.com Saturated esters are often described as following a "Rule of Three," referring to the three strong peaks associated with the C=O stretch, the C-C-O stretch, and the O-C-C stretch. spectroscopyonline.com

The alkyl backbone of this compound produces characteristic C-H stretching and bending vibrations. The C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 3000–2850 cm⁻¹ region. libretexts.org C-H bending vibrations for these groups appear in the 1470–1350 cm⁻¹ range. libretexts.org While these bands confirm the presence of a saturated hydrocarbon structure, they are less specific than the ester bands. A vapor phase IR spectrum for this compound is available in public databases like PubChem. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects changes in polarizability. researchgate.net This often results in different relative intensities for the same vibrational modes in IR and Raman spectra.

For this compound, the C=O stretch is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum. Conversely, the C-C single bonds of the alkyl chain, which are often weak in the IR spectrum, tend to show stronger signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon skeleton of the molecule. The C-H stretching and bending vibrations are also Raman active.

One of the significant advantages of Raman spectroscopy is its low interference from water, making it well-suited for analyzing samples in aqueous or biological matrices without extensive sample preparation. horiba.com The intensity of a Raman signal is generally directly proportional to the concentration of the analyte, which is beneficial for quantitative studies. horiba.com

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups within this compound. IR is particularly sensitive to the polar ester group, while Raman can offer more detailed information about the non-polar alkyl structure.

Below is a table summarizing the expected vibrational bands for this compound in IR and Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O Stretch | Ester | 1750–1735 ponder.ing | Strong | Medium |

| C-O-C Asymmetric Stretch | Ester | 1300–1000 | Strong spectroscopyonline.com | Medium-Weak |

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000–2850 libretexts.org | Medium-Strong | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470–1350 libretexts.org | Medium | Medium |

| C-C Stretch | Alkyl Skeleton | 1200–800 | Weak | Medium-Strong |

Sample Preparation and Extraction Methodologies

The accurate analysis of this compound, particularly from complex matrices such as food, beverages, and environmental samples, is critically dependent on the sample preparation and extraction methodology employed. The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation.

Solid-Phase Microextraction (SPME) and Headspace Techniques (HS-SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique for the extraction of volatile and semi-volatile organic compounds like this compound. It integrates sampling, extraction, and concentration into a single step. The technique utilizes a fused-silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix (liquid or gas phase) into the coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. This is particularly advantageous for analyzing volatile esters like this compound in complex, non-volatile matrices (e.g., fruit purees, beverages), as it prevents non-volatile matrix components from contaminating the fiber coating and the analytical system. The partitioning of this compound from the sample into the headspace, and subsequently into the fiber coating, is governed by factors such as temperature, sample volume, and the physicochemical properties of the analyte and the matrix.

The choice of fiber coating is critical for efficient extraction. For a moderately polar ester like this compound, coatings such as polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) or carboxen/polydimethylsiloxane (CAR/PDMS) are often employed due to their mixed-mode polarity, allowing for effective sorption of a wide range of flavor compounds. Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is essential to ensure high sensitivity and reproducibility.

Liquid-Liquid Extraction (LLE) and Distillation Methods

Liquid-Liquid Extraction (LLE) is a classical and robust method for extracting analytes from aqueous samples. In this technique, the sample containing this compound is mixed with a water-immiscible organic solvent. Due to its higher affinity for the organic phase, the ester partitions from the aqueous sample into the solvent. The two phases are then separated, and the organic layer, now containing the analyte, is collected. Common solvents for extracting esters include dichloromethane, diethyl ether, and hexane. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample or by performing multiple extractions with fresh solvent. After extraction, the solvent volume is typically reduced using evaporation techniques to concentrate the analyte before analysis.

Distillation methods, such as simultaneous distillation-extraction (SDE), can also be employed for the isolation of volatile compounds like this compound from complex food matrices. In SDE, the sample is boiled, and the resulting steam, carrying the volatile compounds, is passed through a condenser where it is simultaneously mixed with a continuously refluxing organic solvent. The condensed aqueous and organic phases are then separated, with the volatile analytes captured in the organic solvent. This technique is effective for isolating a broad range of volatile and semi-volatile compounds but can be time-consuming and may lead to the formation of artifacts due to the heating process.

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a more recent extraction technique that offers a significantly higher extraction phase volume compared to SPME, leading to higher recovery and sensitivity for trace analytes. SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed into a liquid sample and stirred for a defined period. During this time, analytes partition from the sample matrix into the PDMS coating.

After extraction, the stir bar is removed, rinsed with water, dried, and then thermally desorbed in a dedicated unit connected to a GC-MS system. Due to the large volume of the sorbent phase, SBSE can extract a greater mass of this compound from a sample compared to SPME, making it particularly suitable for ultra-trace analysis. The extraction principle is based on the partitioning equilibrium of the analyte between the sample and the PDMS coating, which is governed by the octanol-water partition coefficient (Kow) of the analyte. As with other techniques, parameters such as extraction time, stirring speed, temperature, and sample matrix composition must be carefully optimized.

Quantitative Determination and Development of Reference Standards

Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as for research into flavor chemistry. Robust quantitative methods rely on the use of appropriate reference standards and calibration techniques to ensure accuracy, precision, and reliability.

The most common approach for the quantification of volatile compounds like this compound is gas chromatography (GC) coupled with a detector, typically a flame ionization detector (FID) or a mass spectrometer (MS). For accurate quantification, calibration strategies involving internal or external standards are necessary.

Internal Standard Methods

The internal standard (IS) method is widely preferred for the quantification of volatile esters. In this method, a known amount of a standard compound—the internal standard—is added to every sample, blank, and calibration standard before any sample preparation or extraction steps. The internal standard should be a compound that is chemically similar to this compound but is not naturally present in the samples being analyzed. It should also be chromatographically resolved from this compound and other matrix components. A common choice for an internal standard might be an ester of similar chain length and volatility, such as heptyl heptanoate (B1214049) or a non-branched isomer like n-butyl octanoate.

The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. This ratio is then plotted against the concentration ratio to create a calibration curve. The primary advantage of the internal standard method is its ability to correct for variations in extraction efficiency and injection volume, thereby improving the precision and accuracy of the results.

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis, offering the highest level of accuracy and precision. This technique involves the use of a stable isotope-labeled version of the analyte as the internal standard. For this compound, this would involve synthesizing the compound with one or more atoms replaced by a heavier stable isotope, for example, deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). A common labeled analogue might be this compound-d₃, where three hydrogen atoms on the methyl group are replaced with deuterium.

This isotopically labeled standard is chemically identical to the native this compound and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. However, it is distinguishable by mass spectrometry due to its higher mass. By adding a known amount of the labeled standard to the sample at the very beginning of the workflow, any analyte losses during the entire analytical procedure will affect both the native and labeled compounds equally. The concentration of the native this compound is then determined by measuring the ratio of the response of the native analyte to the response of the labeled internal standard using GC-MS. This method effectively corrects for matrix effects and recovery variations, providing highly accurate and reliable quantitative data.

The development and availability of certified reference standards, both labeled and unlabeled, are crucial for the implementation of these quantitative methods. These standards must be of high purity and have a well-characterized concentration to ensure the validity of the calibration and the accuracy of the final results.

Method Validation, Quality Assurance, and Inter-laboratory Comparisons

To ensure that analytical methods for the determination of this compound are reliable, accurate, and reproducible, a thorough method validation process is required. This is a critical component of quality assurance (QA) and is often a prerequisite for accreditation under international standards such as ISO/IEC 17025.

Method validation involves experimentally demonstrating that a specific analytical procedure is fit for its intended purpose. The key performance parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. This is typically demonstrated using high-resolution chromatographic techniques (e.g., GC-MS) where the mass spectrum can confirm the identity of the analyte peak.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and statistical methods like linear regression are used to evaluate the linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on samples spiked with a known amount of pure this compound standard.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Reproducibility: Precision between different laboratories, often assessed through inter-laboratory comparisons.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature ramp, flow rate, extraction time). This provides an indication of its reliability during normal usage.

Quality Assurance (QA) involves the implementation of systematic procedures to ensure that the analytical data generated meets specified quality criteria. This includes routine calibration of instruments, use of control charts to monitor method performance, analysis of quality control (QC) samples with every batch of analytical samples, and proper documentation of all procedures and results.

Biotechnological Production and Engineering Approaches for 2 Methylbutyl Octanoate

Microbial Strain Engineering for Enhanced Biosynthesis (e.g., Genetic Manipulation, Metabolic Engineering)

The biosynthesis of 2-methylbutyl octanoate (B1194180) in a microbial host requires two key precursors: 2-methyl-1-butanol (B89646) and octanoyl-CoA. The core engineering strategy involves the introduction of an enzyme capable of condensing these two molecules and the metabolic manipulation of the host to increase the intracellular supply of both precursors. While specific research on 2-methylbutyl octanoate is nascent, strategies can be adapted from successful engineering efforts for similar medium- and branched-chain esters. nih.govberscience.orgnih.govbath.ac.ukresearchgate.net

Genetic Manipulation for Ester Synthesis: The final catalytic step in ester formation is typically performed by an alcohol acyltransferase (AAT), an enzyme that condenses an alcohol with an acyl-CoA. berscience.orgnih.gov Engineering efforts often focus on introducing and optimizing AATs in microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov For instance, in the production of the similar ester butyl octanoate, an AAT from Actinidia chinensis was successfully engineered for improved substrate specificity and expressed in E. coli. nih.govnih.govbath.ac.ukresearchgate.net A similar approach could be used for this compound, potentially requiring protein engineering of the AAT to favor the branched-chain 2-methyl-1-butanol as the alcohol substrate.

Metabolic Engineering for Precursor Supply: A robust supply of precursors is critical for high-titer production. Metabolic engineering aims to redirect cellular metabolism towards the synthesis of 2-methyl-1-butanol and octanoyl-CoA.

2-Methyl-1-Butanol Pathway: Higher alcohols like 2-methyl-1-butanol are derived from amino acid biosynthesis pathways. researchgate.netnih.gov Specifically, 2-methyl-1-butanol is a product of the isoleucine degradation pathway. Engineering strategies involve the overexpression of key enzymes in this pathway, such as 2-keto acid decarboxylases and alcohol dehydrogenases, to convert the intermediate 2-keto-3-methylvalerate into 2-methyl-1-butanol. researchgate.netnih.gov

Octanoyl-CoA Pathway: Octanoyl-CoA is an intermediate in the fatty acid biosynthesis (FAS) and beta-oxidation pathways. To increase its availability, the native fatty acid metabolism of the host can be modified. This includes the expression of specific thioesterase enzymes that favor the release of medium-chain fatty acids like octanoic acid from the FAS cycle. nih.gov Additionally, deleting genes involved in the beta-oxidation pathway (e.g., fadE in E. coli) can prevent the degradation of octanoyl-CoA, thereby increasing its intracellular pool available for esterification. nih.gov

The table below summarizes potential genetic targets for engineering a microbial host for this compound production.

| Metabolic Goal | Genetic Strategy | Target Gene(s) (Example) | Host Organism(s) | Rationale |

| Ester Condensation | Heterologous expression and protein engineering of an AAT. | AAT (from Actinidia chinensis or other plant species) | E. coli, S. cerevisiae | Catalyzes the final reaction between 2-methyl-1-butanol and octanoyl-CoA. nih.govberscience.org |

| Increase 2-Methyl-1-Butanol Supply | Overexpression of the Ehrlich pathway enzymes. | kivd (2-keto acid decarboxylase), adh (alcohol dehydrogenase) | E. coli, S. cerevisiae | Channels isoleucine pathway intermediates towards 2-methyl-1-butanol synthesis. researchgate.netnih.gov |

| Increase Octanoyl-CoA Supply | Overexpression of a medium-chain specific thioesterase. | 'tesA', 'fatB' (engineered thioesterases) | E. coli | Increases the production of free octanoic acid, a precursor to octanoyl-CoA. nih.gov |

| Prevent Octanoyl-CoA Degradation | Deletion of beta-oxidation pathway genes. | fadE, fadD | E. coli | Blocks the breakdown of octanoyl-CoA, making more available for ester synthesis. nih.gov |

Bioreactor Design and Fermentation Process Optimization

Scaling up the production of this compound from the lab to an industrial scale requires careful consideration of bioreactor design and the optimization of fermentation parameters to maximize yield, titer, and productivity.

Bioreactor Design: For microbial fermentation, stirred-tank bioreactors are commonly employed. Key design features for ester production include:

Agitation and Aeration Systems: Efficient mixing is crucial to ensure homogenous distribution of nutrients and cells. The oxygen supply must be carefully controlled, as it can significantly impact the host's metabolic state and precursor generation. escarpmentlabs.com For example, ample oxygen access is important for generating acetyl-CoA, a key building block for fatty acid synthesis. escarpmentlabs.com

Temperature and pH Control: Maintaining optimal temperature and pH is critical for enzyme activity and cell viability. These parameters are typically controlled automatically via heating/cooling jackets and the automated addition of acid/base. nih.gov

Fermentation Process Optimization: Optimizing the fermentation process involves manipulating various environmental and nutritional factors. Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently identify the optimal conditions. frontiersin.orgmdpi.com

Key parameters for optimization include:

Medium Composition: The concentration and type of carbon and nitrogen sources must be optimized. For example, while glucose is a common carbon source, its rapid consumption can sometimes repress pathways leading to secondary metabolites. nih.gov

Inducer Concentration: In genetically engineered strains, the expression of heterologous genes is often controlled by an inducer (e.g., IPTG). The timing and concentration of the inducer must be optimized to balance metabolic burden with enzyme expression. mdpi.com

Feeding Strategy: A fed-batch strategy, where nutrients are continuously or sequentially added to the bioreactor, is often superior to a simple batch process. This approach can prevent substrate inhibition and maintain high cell densities, leading to higher product titers. frontiersin.org

Process Parameters: Temperature, pH, and dissolved oxygen levels are critical variables that must be fine-tuned for the specific production strain to maximize ester formation. nih.gov

The following table outlines key parameters for fermentation optimization.

| Parameter | Typical Range | Impact on Ester Production |

| Temperature | 30-37 °C | Affects enzyme kinetics and cell growth rates. nih.gov |

| pH | 5.0-7.0 | Influences nutrient uptake, enzyme stability, and cell membrane integrity. nih.gov |

| Dissolved Oxygen | 10-40% | Impacts the redox balance and the availability of key metabolic precursors like acetyl-CoA. escarpmentlabs.com |

| Carbon Source | Glucose, Glycerol | Primary source of carbon and energy for cell growth and precursor synthesis. nih.gov |

| Nitrogen Source | Yeast Extract, Peptone | Provides essential building blocks for proteins and enzymes. nih.gov |

| Precursor Feeding | As required | Exogenous feeding of precursors like octanoic acid can sometimes boost final product titers. |

Downstream Processing and Purification Methodologies

Once the fermentation is complete, this compound must be separated from the fermentation broth, which contains microbial cells, unused media components, water, and other metabolic byproducts. A multi-step purification process is required to achieve the desired product purity.

Biomass Removal: The first step is to separate the microbial cells from the liquid broth. This is typically achieved through centrifugation or microfiltration. google.com

Product Isolation: this compound is a relatively non-polar, volatile compound. Several methods can be used to isolate it from the aqueous broth:

Liquid-Liquid Extraction: An organic solvent in which the ester is highly soluble (and which is immiscible with water) is used to extract the product from the broth. The solvent is then evaporated to recover the crude ester.

Pervaporation: This membrane-based technique can be used for in situ or downstream recovery. The fermentation broth flows across a selective membrane that preferentially allows the volatile ester to pass through, where it is collected on the other side under vacuum. mdpi.com

Adsorption: The broth can be passed through a column packed with a hydrophobic resin that adsorbs the ester. The product is later eluted from the resin using a suitable solvent.

Purification: The final step is to purify the isolated ester.

Distillation: This is a highly effective method for purifying volatile compounds. youtube.com By heating the crude ester mixture, the this compound, with its specific boiling point (248-249 °C), can be vaporized, condensed, and collected separately from less volatile impurities. youtube.comthegoodscentscompany.com Vacuum distillation can be used to lower the required temperature and prevent thermal degradation of the product. google.com

Novel Biotechnological Applications Beyond Consumption

While many esters are known for their use as flavor and fragrance agents, the unique properties of branched-chain esters like this compound open up novel industrial applications.

Biofuels and Fuel Additives: One of the most promising applications is in the field of biofuels, specifically as a component of biodiesel. A major drawback of conventional biodiesel (composed of fatty acid methyl esters) is its poor performance at low temperatures, leading to crystallization and gelling. nih.gov Branched-chain esters, however, significantly improve the cold-flow properties of biodiesel. semanticscholar.org The branched "2-methylbutyl" group disrupts the uniform packing of the fatty acid chains, which lowers the crystallization onset temperature, cloud point, and pour point. semanticscholar.org The addition of this compound to biodiesel blends could therefore enhance their usability in colder climates.

The table below compares the impact of branched-chain vs. straight-chain esters on fuel properties.

| Fuel Property | Methyl Esters (Straight-Chain) | Branched-Chain Esters (e.g., Isopropyl, 2-Butyl) | Advantage of Branched-Chain |

| Crystallization Onset Temperature | Higher | Significantly Lower (7-14°C reduction observed for some esters) | Improved cold weather performance. semanticscholar.org |

| Cloud Point | Higher | Lower | Prevents wax crystal formation at low temperatures. semanticscholar.org |

| Pour Point | Higher | Lower | Allows the fuel to flow at lower temperatures. semanticscholar.org |

Specialty Solvents and Chemicals: Low molecular weight esters are widely used as biodegradable and low-toxicity solvents in industries such as coatings and pharmaceuticals. rsc.org The specific solvency properties of this compound could make it a valuable green solvent for particular applications. Furthermore, as a bio-based molecule, it can serve as a platform chemical or monomer for the synthesis of specialty polymers and other high-value chemicals, contributing to a more circular and sustainable chemical industry. rsc.org

Environmental Fate, Degradation, and Ecological Considerations of 2 Methylbutyl Octanoate

Biodegradation Pathways and Mechanisms in Environmental Compartments (e.g., Water, Soil, Sediment)

2-Methylbutyl octanoate (B1194180) is expected to be readily biodegradable in aerobic environments. epa.govrivm.nl The primary mechanism for the biodegradation of fatty acid esters involves a two-step process that is common under both aerobic and anaerobic conditions. lyellcollection.org

Initial Hydrolysis (De-esterification): The first and rate-limiting step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific microbial esterase enzymes, such as lipases, which are ubiquitous in soil and water microorganisms. lyellcollection.orgarcjournals.org This cleavage breaks the molecule into its constituent alcohol and fatty acid: 2-methylbutanol and octanoic acid. lyellcollection.org

Metabolism of Constituents: Both 2-methylbutanol and octanoic acid are simple organic molecules that are readily mineralized by a wide array of microorganisms. lyellcollection.org Octanoic acid, a naturally occurring fatty acid, is metabolized through the well-established β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle. The alcohol, 2-methylbutanol, is oxidized to its corresponding aldehyde and then to a carboxylic acid, which also enters central metabolic pathways.

This complete mineralization ultimately converts the original compound into carbon dioxide, water, and microbial biomass. Studies on various fatty acid methyl esters (FAMEs) and other alkyl esters confirm that these substances are generally readily biodegradable in environmental compartments. epa.govlyellcollection.org The branched nature of the 2-methylbutyl alcohol moiety could slightly slow the degradation rate compared to a straight-chain alcohol, but it is not expected to lead to persistence. nih.gov

Table 1: Expected Biodegradation Pathway of 2-Methylbutyl Octanoate

| Step | Reaction | Reactant(s) | Product(s) | Mediated By | Environmental Compartment |

|---|---|---|---|---|---|

| 1 | Enzymatic Hydrolysis | This compound, Water | 2-Methylbutanol, Octanoic Acid | Microbial Esterases/Lipases | Water, Soil, Sediment |

Environmental Mobility and Persistence Assessment

The environmental mobility and persistence of a chemical are assessed using its physical and chemical properties, such as water solubility and the octanol-water partition coefficient (log Kₒw or logP), along with its degradation rates.

Mobility: this compound is characterized by low water solubility and a high octanol-water partition coefficient. These properties indicate a strong tendency to partition from water into organic phases. In the environment, this translates to a high affinity for adsorbing to the organic matter fraction of soil and sediment. Consequently, its mobility in soil is expected to be low, and it is unlikely to leach into groundwater.

Persistence: Persistence refers to the length of time a chemical remains in the environment. nih.gov Based on the expectation of ready biodegradability for fatty acid esters, this compound is not predicted to be persistent. epa.govlyellcollection.org The combination of biotic and abiotic degradation processes should lead to its relatively rapid removal from water, soil, and sediment compartments. The criteria for a substance to be considered persistent, such as a degradation half-life in fresh water of more than 40 days, are unlikely to be met by this compound. umweltbundesamt.de

Table 2: Estimated Physicochemical and Environmental Properties of this compound

| Property | Estimated Value | Implication for Environmental Fate | Source |

|---|---|---|---|

| Molecular Weight | 214.34 g/mol | - | nih.gov |

| Water Solubility | 1.309 mg/L (at 25 °C) | Low mobility in soil; tendency to partition to sediment in water. | thegoodscentscompany.com |

| logP (o/w) | 5.307 | High potential for sorption to organic matter; low mobility. | thegoodscentscompany.com |

| Vapor Pressure | 0.024 mmHg (at 25 °C) | Low volatility; primarily partitions to soil and water. | thegoodscentscompany.com |

Ecotoxicological Impact on Non-Target Organisms

Specific, publicly available ecotoxicity data for this compound on standard non-target organisms (e.g., fish, daphnids, algae) is scarce. The U.S. EPA's ToxCast program, for instance, does not currently list multi-concentration bioactivity data for this compound. epa.gov

However, the chemical structure can provide some indication of its potential toxicity. Fatty acid esters are generally considered to have a non-specific, narcotic mode of action, where toxicity is related to their ability to disrupt cell membranes. ecetoc.org The toxicity of such compounds is often correlated with their hydrophobicity (logP). While the high logP of this compound suggests it could bioaccumulate, its ready biodegradability would likely mitigate significant accumulation in organisms.

The most direct information comes from the regulatory assessment by Australia's AICIS, which concluded that this compound is unlikely to require further regulation to manage environmental risks. nih.gov This suggests that, based on available or modeled data, the substance is considered to have low hazard to aquatic and terrestrial organisms.

Computational Chemistry and Theoretical Modeling of 2 Methylbutyl Octanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimal three-dimensional structure of 2-methylbutyl octanoate (B1194180) and understanding its electronic properties.

Molecular Geometry Optimization: The first step in quantum chemical analysis is typically a geometry optimization. google.com This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.govmdpi.com For 2-methylbutyl octanoate, methods like B3LYP with a basis set such as 6-31G(d,p) are commonly employed to calculate equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netacs.org The ester group is known to be planar, and calculations can confirm the preferred trans conformation around the C-O single bond, which is generally more stable for alkyl esters. modgraph.co.uk

Electronic Properties and Reactivity Descriptors: Once the geometry is optimized, various electronic properties can be calculated. A Natural Bond Orbital (NBO) analysis reveals the distribution of electron density and the nature of chemical bonds. It can also provide insights into intramolecular interactions, such as hyperconjugation. Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability, while the locations of these frontier orbitals highlight the likely sites for electrophilic and nucleophilic attack. For an ester, the carbonyl carbon is a primary electrophilic site, and the carbonyl oxygen is a primary nucleophilic site, which can be visualized through Molecular Electrostatic Potential (MESP) maps. researchgate.net

Below is a table of hypothetical, yet representative, data from a DFT calculation on this compound.

Table 1: Calculated Structural and Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl | 1.21 Å |

| C-O | Ester Single Bond | 1.35 Å |

| O-CH₂ | Ester-Alkyl | 1.45 Å |

| Bond Angles | ||

| O=C-O | Ester Group | 124.5° |

| C-O-CH₂ | Ester Group | 116.0° |

| NBO Charges | ||

| Carbonyl Carbon (C) | +0.68 e | |

| Carbonyl Oxygen (O) | -0.55 e | |

| Ester Oxygen (O) | -0.48 e | |

| Frontier Orbitals | ||

| HOMO Energy | -9.8 eV | |

| LUMO Energy | +1.2 eV |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules and their interactions with other molecules over time. nih.gov This method is particularly useful for understanding the properties of the compound in a condensed phase, such as a pure liquid or in a solution.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For organic molecules like esters, the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) force field is widely used and has been specifically extended and validated for esters. acs.orgresearchgate.netresearchgate.net

Simulating Bulk Properties: By simulating a system containing many this compound molecules, it is possible to predict macroscopic properties like density and heat of vaporization. ucsb.edu The simulations can also provide detailed information about the liquid structure, showing how the flexible alkyl chains pack together and how the polar ester groups interact.

Intermolecular Interactions: The primary non-covalent interactions governing the behavior of this compound are van der Waals forces (specifically London dispersion forces) due to the long alkyl chains, and dipole-dipole interactions originating from the polar ester group. MD simulations can quantify these interactions. dovepress.com Analysis tools such as the Radial Distribution Function (RDF) can be used to determine the average distance and coordination number between specific atoms (e.g., the carbonyl oxygen of one molecule and the alkyl protons of another), revealing the nature of the local molecular environment. nih.gov